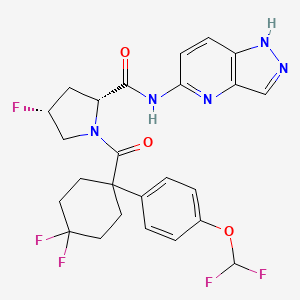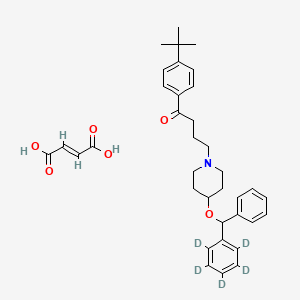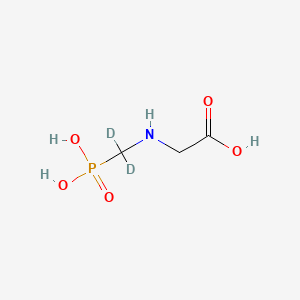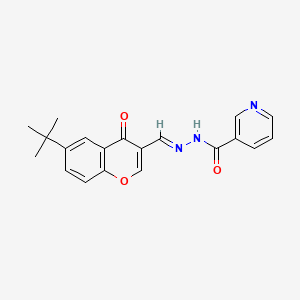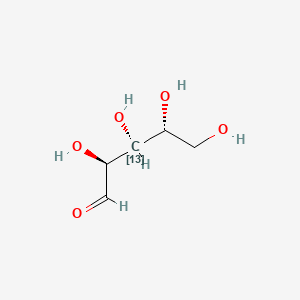
D-Lyxose-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Lyxose-13C: is a rare sugar, specifically a pentose, which is labeled with the stable isotope carbon-13. This labeling is particularly useful in various scientific research applications, including metabolic studies and tracing experiments. D-Lyxose itself is an aldopentose, meaning it contains five carbon atoms and an aldehyde group. The carbon-13 isotope labeling allows for more precise tracking and analysis in biochemical and physiological studies.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of D-Lyxose-13C typically involves the degradation of D-galactose. One common method is the oxidation of D-galactose to D-galactonic acid, followed by its conversion to calcium or barium salts. These salts are then subjected to oxidative degradation, often catalyzed by trifluoroacetate ferric, to yield D-Lyxose . The reaction conditions are usually mild, with the catalyst concentration ranging from 0.01 to 0.02 mmol per mg of D-galactose.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. the process generally follows the same synthetic routes as laboratory preparation, with additional steps for purification and quality control to ensure the isotopic labeling is consistent and precise.
化学反応の分析
Types of Reactions: D-Lyxose-13C undergoes various chemical reactions, including:
Isomerization: Catalyzed by D-lyxose isomerase, converting D-Lyxose to D-xylulose.
Oxidation: Can be oxidized to D-lyxonic acid under specific conditions.
Reduction: Reduction of D-Lyxose can yield D-lyxitol.
Common Reagents and Conditions:
Isomerization: Typically involves enzymes like D-lyxose isomerase under mild conditions.
Oxidation: Often uses oxidizing agents such as nitric acid or bromine water.
Reduction: Commonly employs reducing agents like sodium borohydride.
Major Products:
Isomerization: Produces D-xylulose.
Oxidation: Yields D-lyxonic acid.
Reduction: Results in D-lyxitol.
科学的研究の応用
D-Lyxose-13C has a wide range of applications in scientific research:
Chemistry: Used in studying reaction mechanisms and pathways, especially in carbohydrate chemistry.
Biology: Employed in metabolic tracing experiments to understand the metabolic pathways of sugars.
Medicine: Utilized in research on metabolic disorders and the development of diagnostic tools.
Industry: Applied in the production of rare sugars and functional foods
作用機序
The mechanism of action of D-Lyxose-13C primarily involves its role as a tracer in metabolic studies. The carbon-13 isotope allows researchers to track the compound through various biochemical pathways using techniques like nuclear magnetic resonance (NMR) spectroscopy. This helps in identifying the molecular targets and pathways involved in the metabolism of D-Lyxose.
類似化合物との比較
D-Xylulose: An isomer of D-Lyxose, also involved in similar metabolic pathways.
D-Mannose: Another aldose sugar that can undergo similar isomerization reactions.
L-Ribulose: A ketopentose that shares some chemical properties with D-Lyxose.
Uniqueness: D-Lyxose-13C is unique due to its isotopic labeling, which makes it particularly valuable for precise metabolic studies. Its ability to undergo various chemical reactions and its role in producing other rare sugars further highlight its importance in scientific research.
特性
分子式 |
C5H10O5 |
|---|---|
分子量 |
151.12 g/mol |
IUPAC名 |
(2S,3S,4R)-2,3,4,5-tetrahydroxy(313C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i5+1 |
InChIキー |
PYMYPHUHKUWMLA-XEFVJWAASA-N |
異性体SMILES |
C([C@H]([13C@@H]([C@@H](C=O)O)O)O)O |
正規SMILES |
C(C(C(C(C=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


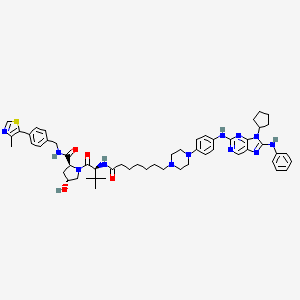
![benzyl N-[1-bis(4-acetamidophenoxy)phosphoryl-2-[4-(diaminomethylideneamino)phenyl]ethyl]carbamate;hydrochloride](/img/structure/B12399532.png)
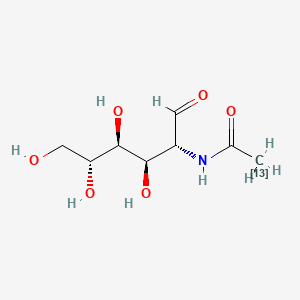

![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12399557.png)
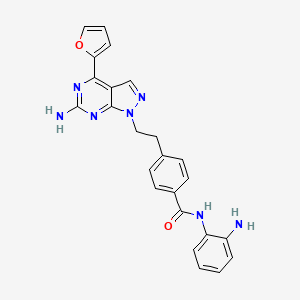
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12399582.png)


